2,4-Dichlorophenyl ethyl carbonate
Description
Contextualization within Halogenated Aromatic and Carbonate Chemistry
2,4-Dichlorophenyl ethyl carbonate is a member of two significant classes of organic molecules: halogenated aromatic compounds and carbonate esters.
Halogenated Aromatic Compounds: These are aromatic compounds, such as benzene, that have had one or more hydrogen atoms replaced by a halogen (fluorine, chlorine, bromine, or iodine). The presence of chlorine atoms on the phenyl ring in this compound drastically alters the molecule's electronic properties and reactivity compared to a simple phenyl group. Halogenated organic compounds are crucial in the production of polymers and pesticides. noaa.gov The reactivity of these compounds can vary; they are often incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, and alkali metals. noaa.gov
Carbonate Esters: An organic carbonate is a functional group consisting of a carbonyl group flanked by two alkoxy groups (R−O−C(=O)−O−R′). wikipedia.org These esters of carbonic acid can be acyclic, like this compound, or cyclic, such as ethylene (B1197577) carbonate. wikipedia.org Carbonate esters are recognized as valuable compounds, often used as polar solvents and as intermediates in organic synthesis. wikipedia.orgwikipedia.org Research into their synthesis is active, with a focus on developing environmentally friendly processes that avoid toxic reagents like phosgene (B1210022). wikipedia.orgresearchgate.net Modern methods for synthesizing carbonates include the reaction of alcohols with carbon monoxide and oxygen in the presence of specific catalysts. google.com
The combination of a dichlorinated phenyl ring and an ethyl carbonate group gives this compound its unique chemical identity, positioning it at the intersection of these two important chemical families.
Academic Relevance and Research Significance
The academic relevance of this compound is primarily as a research chemical and a potential intermediate in organic synthesis. Its availability from various chemical suppliers underscores its use in laboratory settings for research and development. sigmaaldrich.comchemicalbook.comscbt.com
The synthesis of carbonate esters is a field of significant research interest. Studies explore various catalytic systems to facilitate their formation, such as using magnesium perchlorate (B79767) as an activator for creating aryl and alkyl ethyl carbonates. organic-chemistry.org The development of efficient and eco-friendly alternatives to traditional reagents like chloroformates is a key objective in this area. organic-chemistry.org
While extensive published research focusing solely on this compound is not widespread, its structural motifs are important. The 2,4-dichlorophenyl group is a key component in various commercial products, including pesticides. For instance, 2,4-dichlorophenyl acetaldehyde (B116499) is a critical intermediate in the synthesis of the fungicide tetraconazole. google.com This implies that related structures, such as this compound, could serve as valuable building blocks or precursors in the synthesis of complex, high-value molecules.
Historical Development of Related Chemical Entities
The history of this compound itself is not extensively documented, but the development of related dichlorophenyl compounds provides crucial context.
Dichlorodiphenyltrichloroethane (DDT): One of the most well-known organochlorine compounds, DDT was first synthesized in 1874 by Austrian chemist Othmar Zeidler. acs.orgwikipedia.org Its potent insecticidal properties were not discovered until 1939 by Paul Hermann Müller of J. R. Geigy, a discovery that earned him the 1948 Nobel Prize in Physiology or Medicine. acs.orgebsco.com DDT was used extensively during the latter half of World War II to control insect-borne diseases like malaria and typhus. wikipedia.orgepa.gov Its use expanded dramatically in agriculture post-war. wikipedia.org However, concerns over its environmental persistence, ability to bioaccumulate in the food chain, and adverse effects on wildlife, famously highlighted in Rachel Carson's 1962 book Silent Spring, led to significant restrictions. acs.orgebsco.comepa.gov The EPA issued a cancellation order for most uses of DDT in the United States in 1972. epa.gov
2,4-Dichlorophenoxyacetic acid (2,4-D): Another historically significant related compound is 2,4-D, a common herbicide used since the 1940s for the control of broadleaf weeds. orst.edu It functions as a synthetic auxin, causing uncontrolled cell division in targeted plants. orst.edu 2,4-D was a component of Agent Orange, an herbicide used during the Vietnam War, although the controversy surrounding Agent Orange's health effects centered on its other component, 2,4,5-T, and its dioxin contaminant. orst.edu
The history of these compounds illustrates the trajectory of chlorinated aromatic chemicals from celebrated scientific breakthroughs to subjects of intense environmental and health scrutiny, shaping the regulatory landscape and research directions for all related substances.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 22876-28-4 | sigmaaldrich.comscbt.com |
| Molecular Formula | C₉H₈Cl₂O₃ | scbt.com |
| Molecular Weight | 235.07 g/mol | scbt.com |
| Physical Form | Liquid | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Purity | ≥95% | sigmaaldrich.com |
Table 2: Selected Research Findings in Carbonate Synthesis
| Method/Catalyst | Description | Application | Source |
|---|---|---|---|
| Mg(ClO₄)₂ Activation | Magnesium perchlorate serves as a stable and specific activator of 1,3-dicarbonyl compounds. | Allows for the smooth, direct synthesis of aryl and alkyl ethyl carbonates. | organic-chemistry.org |
| Potassium tert-butoxide | Used with 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates and alcohols in toluene. | Provides good yields of carbonates as an alternative to chloroformates. | organic-chemistry.org |
| Tetraethylammonium Halides | Catalyzes the reaction of ethylene carbonate with carboxylic acids. | Produces 2-hydroxyethyl esters. | rsc.org |
| Zeolitic Imidazolate Framework (ZIF) | An Fe-doped ZnO catalyst derived from ZIFs is used for transesterification. | Synthesizes ethylene carbonate from urea (B33335) and ethylene glycol. | acs.org |
| Halogen-free Processes | Utilizes organic/inorganic bases or metal-complexes as catalysts with CO₂. | Converts alcohols, epoxides, and olefins into various organic carbonates. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichlorophenyl) ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-2-13-9(12)14-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPDXWVJKNHDOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325238 | |
| Record name | 2,4-dichlorophenyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22876-28-4 | |
| Record name | 22876-28-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichlorophenyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of 2,4 Dichlorophenyl Ethyl Carbonate
Established Synthetic Routes and Reaction Development
The formation of 2,4-dichlorophenyl ethyl carbonate relies on fundamental organic reactions, including esterification and transesterification. The development of these routes focuses on optimizing reaction conditions and reagent selection to maximize the efficiency of the synthesis.
Direct Esterification Approaches for Carbonate Synthesis
Direct esterification is a foundational method for synthesizing carbonates. This approach typically involves the reaction of an alcohol with a carboxylic acid or its derivative. In the context of this compound, this would involve a reaction between 2,4-dichlorophenol (B122985) and an ethyl chloroformate or a similar acyl halide.
A general example of esterification involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid, to produce an ester and water. This method is widely used for producing various esters, including those from complex phenols. For instance, the synthesis of 2,4-D butyl ester is achieved by reacting 2,4-dichlorophenoxyacetic acid with n-butyl alcohol in the presence of sulfuric acid, with the reaction driven to completion by removing water via reflux. google.com
Transesterification Reactions involving Phenol and Carbonates
Transesterification is a versatile and widely employed method for the synthesis of carbonates. This process involves the exchange of an alkoxy group of an ester with another alcohol. In the synthesis of this compound, this would typically involve the reaction of 2,4-dichlorophenol with a dialkyl carbonate, such as diethyl carbonate or dimethyl carbonate, in the presence of a catalyst.
The transesterification of dimethyl carbonate (DMC) with ethanol (B145695) to produce ethyl methyl carbonate (EMC) and diethyl carbonate (DEC) is a well-studied process. zendy.iogychbjb.com This reaction highlights the equilibrium nature of transesterification and the importance of catalysts in achieving high conversion and selectivity. zendy.iogychbjb.com The synthesis of various dialkyl carbonates often utilizes transesterification from cyclic carbonates like ethylene (B1197577) carbonate or propylene (B89431) carbonate with an alcohol. researchgate.netmdpi.comresearchgate.net This two-step process, where the cyclic carbonate is first synthesized from an epoxide and carbon dioxide, is considered a greener route. mdpi.com
Alkylation and Condensation Reactions for Dichlorophenyl-Containing Esters
Alkylation and condensation reactions are also pivotal in creating the necessary precursors or the final ester product. For instance, the synthesis of 2,4-dichlorophenylacetaldehyde, a related compound, involves the condensation of 2,4-dichlorobenzaldehyde (B42875) with ethyl chloroacetate. google.com This type of reaction, known as a Darzens condensation, forms an epoxide which can then be rearranged to the aldehyde. While not a direct synthesis of the carbonate, it demonstrates the application of condensation reactions in building complex molecules containing the 2,4-dichlorophenyl group.
Another relevant example is the production of esters of 2,4-dichlorophenoxyacetic acid. This can be achieved by reacting phenoxyacetic acid with chlorine in an alcohol solvent, which leads to both chlorination of the aromatic ring and esterification in a single process. google.com This highlights how multiple reaction types can be combined to efficiently synthesize complex esters.
Catalytic Systems and Their Mechanistic Roles
Homogeneous Catalysis in Carbonate Formation
Homogeneous catalysts, which exist in the same phase as the reactants, are frequently used for carbonate synthesis due to their high activity and selectivity. Common homogeneous catalysts include alkali metal hydroxides, alkoxides, and various organic bases. researchgate.net
For example, sodium methoxide (B1231860) is an effective catalyst for the transesterification of dimethyl carbonate with ethanol to produce diethyl carbonate. gychbjb.com The mechanism typically involves the deprotonation of the alcohol by the basic catalyst to form a more nucleophilic alkoxide ion, which then attacks the carbonyl carbon of the carbonate. Potassium imidazole (B134444) has also been identified as a highly active and stable homogeneous catalyst for the transesterification synthesis of dimethyl carbonate. rsc.org In the synthesis of diethyl carbonate from ethanol and propylene carbonate, sodium ethoxide has been used as a catalyst. researchgate.net
| Catalyst | Reactants | Product(s) | Key Findings |
| Sodium Methoxide | Dimethyl Carbonate, Ethanol | Diethyl Carbonate, Ethyl Methyl Carbonate | High conversion of DMC (99%) was achieved. gychbjb.com |
| Potassium Imidazole | Propylene Carbonate, Methanol | Dimethyl Carbonate | Reached chemical equilibrium within 3 minutes with high yield. rsc.org |
| Sodium Ethoxide | Propylene Carbonate, Ethanol | Diethyl Carbonate | The reaction is reversible. researchgate.net |
Heterogeneous Catalysis and Surface Interactions
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of separation, recovery, and reusability. researchgate.net These catalysts are often solid materials with acidic or basic sites on their surface that facilitate the reaction.
Metal oxides are a prominent class of heterogeneous catalysts for carbonate synthesis. whiterose.ac.uk For instance, MgO/HZSM-5 has been shown to be a highly active and selective heterogeneous catalyst for the synthesis of ethyl methyl carbonate from dimethyl carbonate and ethanol. zendy.ioablesci.com The basicity of the catalyst is a crucial factor in its performance. zendy.ioablesci.com Cerium oxide (CeO2) nanorods have also been investigated as a promising heterogeneous catalyst for the synthesis of ethylene carbonate from ethylene glycol and CO2. acs.org The catalytic activity of CeO2 is attributed to the presence of both weakly acidic and basic sites on its surface. acs.org
The mechanism of heterogeneous catalysis often involves the adsorption of reactants onto the catalyst surface. For example, in the cycloaddition of CO2 to epoxides to form cyclic carbonates, it is proposed that a basic site on the catalyst activates the CO2 molecule, while an acidic site activates the epoxide. whiterose.ac.uk
Phase Transfer Catalysis in Dichlorophenyl Compound Synthesis
Phase transfer catalysis (PTC) has emerged as a powerful and environmentally benign methodology in organic synthesis, facilitating reactions between reactants located in different immiscible phases. crdeepjournal.orgresearchgate.netyoutube.com This technique is particularly advantageous for the synthesis of dichlorophenyl compounds, such as this compound, as it often allows for milder reaction conditions, improved yields, and enhanced selectivity. researchgate.net
The fundamental principle of PTC involves the use of a phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from an aqueous or solid phase into an organic phase where the reaction occurs. youtube.comyoutube.com For the synthesis of this compound, this would typically involve the reaction of 2,4-dichlorophenol with ethyl chloroformate. In a two-phase system (e.g., aqueous sodium hydroxide (B78521) and an organic solvent), the 2,4-dichlorophenol would be deprotonated in the aqueous phase to form the 2,4-dichlorophenoxide anion. The phase transfer catalyst then shuttles this anion into the organic phase to react with the ethyl chloroformate.
The general mechanism can be represented as follows:
Anion Formation (Aqueous/Solid Phase): 2,4-Cl₂C₆H₃OH + NaOH → 2,4-Cl₂C₆H₃O⁻Na⁺ + H₂O
Anion Exchange and Transport (Interphase): 2,4-Cl₂C₆H₃O⁻Na⁺ + Q⁺X⁻ → [Q⁺]⁻OC₆H₃Cl₂ + NaX (where Q⁺X⁻ is the phase transfer catalyst, e.g., a quaternary ammonium halide)
Reaction in Organic Phase: [Q⁺]⁻OC₆H₃Cl₂ + ClCOOC₂H₅ → 2,4-Cl₂C₆H₃OCOOC₂H₅ + Q⁺Cl⁻
The catalyst, Q⁺Cl⁻, then returns to the aqueous or solid phase to repeat the cycle. This process avoids the need for harsh, anhydrous conditions and can often be performed at or near room temperature. The choice of catalyst, solvent, and base can significantly influence the reaction's efficiency.
| Catalyst Type | Example | Typical Application |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | O-alkylation, C-alkylation |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | O-alkylation, S-alkylation |
| Crown Ethers | 18-Crown-6 | Solubilizing alkali metal cations |
| Polyethylene Glycols (PEGs) | PEG-400 | Green alternative to other PTCs |
Reaction Kinetics and Mechanistic Pathways Elucidation
The synthesis of this compound from 2,4-dichlorophenol and ethyl chloroformate is fundamentally a nucleophilic acyl substitution reaction. The reaction rate is influenced by several factors, including the concentration of reactants, the catalyst, the solvent, and the temperature.
Kinetic studies on the degradation of 2,4-dichlorophenol under various conditions have shown that its reactivity is significant. nih.govnih.govcapes.gov.br In the context of its conversion to the corresponding carbonate, the rate-determining step is typically the nucleophilic attack of the 2,4-dichlorophenoxide ion on the carbonyl carbon of ethyl chloroformate.
The general mechanistic pathway involves the formation of a tetrahedral intermediate, which then collapses to form the final product and a chloride ion.
Proposed Mechanistic Steps:
Nucleophilic Attack: The 2,4-dichlorophenoxide anion attacks the electrophilic carbonyl carbon of ethyl chloroformate.
Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion as the leaving group, resulting in the formation of this compound.
The presence of two chlorine atoms on the phenyl ring of the phenoxide makes it a weaker nucleophile compared to unsubstituted phenoxide due to their electron-withdrawing inductive effect. However, these substituents also stabilize the resulting carbonate ester. Mechanistic investigations into similar aryl-ether linkages suggest that the reaction proceeds via a heterolytic pathway. psu.edu
Optimization of Synthetic Parameters for Yield and Selectivity Enhancement
Optimizing the synthetic conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful consideration include:
Catalyst Selection and Loading: The choice of phase transfer catalyst is critical. Factors such as the lipophilicity of the cation and the nature of the anion can affect the rate of transfer of the phenoxide ion. The optimal catalyst loading needs to be determined empirically to balance reaction rate and cost.
Solvent System: The organic solvent should effectively dissolve the ethyl chloroformate and the catalyst-phenoxide complex, while being immiscible with the aqueous phase. Solvents like toluene, dichloromethane, or chlorobenzene (B131634) are often employed.
Base Concentration: The concentration of the base (e.g., sodium hydroxide) in the aqueous phase must be sufficient to deprotonate the 2,4-dichlorophenol but not so high as to cause significant hydrolysis of the ethyl chloroformate or the product.
Temperature: While PTC reactions can often be run at ambient temperature, gentle heating may be required to increase the reaction rate. However, higher temperatures can also lead to side reactions, such as hydrolysis.
Stirring Speed: Efficient mixing is essential in a two-phase system to maximize the interfacial area and facilitate the transfer of species between phases.
The following table outlines hypothetical optimization parameters based on general principles of similar reactions:
| Parameter | Range/Options | Effect on Yield/Selectivity |
| Catalyst | TBAB, TBPB, 18-Crown-6 | Affects reaction rate and efficiency. |
| Solvent | Toluene, CH₂Cl₂, Chlorobenzene | Influences solubility and reaction rate. |
| Base | NaOH, KOH, K₂CO₃ | Affects phenoxide formation and potential side reactions. |
| Temperature | 25-60 °C | Higher temperature increases rate but may decrease selectivity. |
| Molar Ratio (Phenol:Chloroformate) | 1:1 to 1:1.2 | Excess chloroformate can drive the reaction to completion. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.
Use of Phase Transfer Catalysis: As discussed, PTC itself is a green technique. It often allows for the use of water as a solvent in the aqueous phase, reduces the need for hazardous organic solvents, and can lead to lower energy consumption due to milder reaction conditions. crdeepjournal.orgresearchgate.net
Alternative Carbonylating Agents: While ethyl chloroformate is a common reagent, it is derived from the highly toxic phosgene (B1210022). A greener alternative could be the use of diphenyl carbonate in a transesterification reaction with 2,4-dichlorophenol in the presence of a suitable catalyst. nih.govwikipedia.org This avoids the use of phosgene derivatives. Another approach could involve the direct reaction with diethyl carbonate.
Catalyst Recyclability: The ability to recover and reuse the phase transfer catalyst is a key aspect of making the process more sustainable and cost-effective.
Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. The reaction of 2,4-dichlorophenol with ethyl chloroformate has a relatively good atom economy, with the main byproduct being a salt (e.g., NaCl).
Use of Greener Solvents: Exploring the use of less hazardous and more environmentally friendly solvents, or even solvent-free conditions, can significantly improve the green credentials of the synthesis. researchgate.net Polyethylene glycols have been investigated as green reaction media in some PTC applications. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2,4 Dichlorophenyl Ethyl Carbonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering precise insights into the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within a molecule. For 2,4-Dichlorophenyl ethyl carbonate, the ¹H NMR spectrum exhibits distinct signals corresponding to the ethyl and dichlorophenyl moieties.
The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom of the carbonate are deshielded and appear as a quartet, typically in the range of 4.3-4.4 ppm, due to spin-spin coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group appear as a triplet further upfield, usually around 1.3-1.4 ppm.
The aromatic protons on the 2,4-dichlorophenyl ring display a more complex splitting pattern due to their differing chemical environments and coupling interactions. The proton at the C3 position typically appears as a doublet of doublets, while the protons at the C5 and C6 positions also show distinct signals, often as a doublet and a doublet of doublets, respectively. The exact chemical shifts and coupling constants (J values) are crucial for unambiguous assignment.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl -CH₃ | ~1.3-1.4 | Triplet (t) | ~7.1 |
| Ethyl -CH₂- | ~4.3-4.4 | Quartet (q) | ~7.1 |
| Aromatic H-3 | Varies | Doublet of Doublets (dd) | J ≈ 8.7, 2.5 |
| Aromatic H-5 | Varies | Doublet of Doublets (dd) | J ≈ 8.7, 0.4 |
| Aromatic H-6 | Varies | Doublet (d) | J ≈ 2.5 |
Note: The exact chemical shifts for the aromatic protons can vary depending on the solvent and the specific instrument used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon (C=O) of the carbonate group is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 150-155 ppm. The carbons of the ethyl group, the methylene (-CH₂-) and methyl (-CH₃), resonate at approximately 65 ppm and 14 ppm, respectively.
The carbon atoms of the dichlorophenyl ring show signals in the aromatic region (typically 110-150 ppm). The carbons directly bonded to the chlorine atoms (C2 and C4) are significantly influenced by the electronegativity of the halogens, as is the carbon attached to the carbonate oxygen (C1). The remaining carbons (C3, C5, and C6) also have distinct chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -CH₂- | ~65 |
| Aromatic C-1 | Varies |
| Aromatic C-2 (C-Cl) | Varies |
| Aromatic C-3 | Varies |
| Aromatic C-4 (C-Cl) | Varies |
| Aromatic C-5 | Varies |
| Aromatic C-6 | Varies |
| Carbonyl C=O | ~152 |
Note: These are approximate predicted values. Actual experimental values may differ.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for establishing detailed molecular connectivity.
COSY (Correlation Spectroscopy) : A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity. It would also show correlations between the coupled protons on the aromatic ring, aiding in their specific assignment. science.govyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduepfl.ch This technique is invaluable for definitively assigning the carbon signals based on the known proton assignments. For instance, the methylene proton signal would show a cross-peak with the methylene carbon signal, and each aromatic proton signal would correlate with its directly attached carbon. columbia.eduepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). youtube.comcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations would be expected between the ethyl protons and the carbonyl carbon, and between the aromatic protons and the carbonyl carbon, confirming the ester linkage. youtube.comcolumbia.edu
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its specific functional groups.
A strong, prominent absorption band is observed for the carbonyl (C=O) stretching vibration of the carbonate group, typically appearing in the region of 1775-1820 cm⁻¹. spectroscopyonline.com The exact position can be influenced by the aromatic nature of the attached phenyl ring. Another significant feature is the C-O stretching vibrations of the carbonate linkage, which usually give rise to strong bands in the 1200-1300 cm⁻¹ region. spectroscopyonline.com
The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which appear as a series of bands in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibrations of the dichlorophenyl group are typically found in the lower frequency "fingerprint" region of the spectrum.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1775 - 1820 |
| Carbonate (C-O) | Stretch | 1200 - 1300 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Alkyl C-H | Stretch | 2850 - 3000 |
| C-Cl | Stretch | Fingerprint Region |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would also show a characteristic band for the C=O stretch, although its intensity might differ from the FT-IR spectrum. The symmetric breathing vibrations of the aromatic ring often produce a strong and sharp signal in the Raman spectrum. The C-Cl bonds are also expected to show characteristic Raman scattering signals. The combination of FT-IR and Raman data provides a more complete vibrational profile of the molecule.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, MS provides definitive confirmation of its molecular mass and offers insights into its structural composition.
The molecular formula for this compound is C₉H₈Cl₂O₃. scbt.com Its molecular weight has been determined to be approximately 235.07 g/mol . scbt.com Electron ionization (EI) mass spectrometry of this compound is expected to produce a molecular ion peak, [M]⁺, corresponding to this mass. A key feature in the mass spectrum of a chlorinated compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. youtube.com Consequently, the molecular ion of this compound will appear as a cluster of peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, corresponding to the presence of two ³⁵Cl atoms, one ³⁵Cl and one ³⁷Cl atom, and two ³⁷Cl atoms, respectively. This isotopic pattern is a characteristic fingerprint for compounds containing two chlorine atoms.
Fragmentation analysis under mass spectrometry reveals the stability of different parts of the molecule. The fragmentation of this compound is anticipated to proceed through several key pathways. Common fragmentation would involve the loss of the ethyl group (-CH₂CH₃) or the ethoxy group (-OCH₂CH₃). Another likely fragmentation pathway is the cleavage of the carbonate group, potentially leading to the formation of a 2,4-dichlorophenoxy radical or cation. The 2,4-dichlorophenyl cation itself is a stable fragment due to the aromatic ring. The analysis of these fragments helps to piece together the original structure of the molecule.
Table 1: Molecular Weight of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₉H₈Cl₂O₃ scbt.com |
| Molecular Weight | 235.07 g/mol scbt.com |
Table 2: Predicted Fragmentation Patterns in Mass Spectrometry
| Fragment Ion | Proposed Structure | m/z (mass/charge ratio) |
|---|---|---|
| [C₉H₈Cl₂O₃]⁺ | Parent Molecular Ion | 234/236/238 |
| [C₇H₅Cl₂O₂]⁺ | Loss of ethyl radical | 207/209/211 |
| [C₆H₃Cl₂O]⁺ | Loss of ethyl carbonate group | 162/164/166 |
X-ray Diffraction for Solid-State Structure Elucidation and Crystallographic Analysis
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties in the solid state.
As of the current literature survey, specific single-crystal X-ray diffraction data for this compound is not publicly available. However, studies on structurally similar molecules, such as other dichlorophenyl derivatives, have been successfully characterized using this method. aalto.fi For instance, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile has been determined, revealing the spatial arrangement and intermolecular forces, such as hydrogen bonds, that stabilize its crystal lattice. aalto.fi
In the absence of specific crystallographic data for this compound, it can be hypothesized that its solid-state structure would be significantly influenced by intermolecular forces such as dipole-dipole interactions, arising from the polar carbonate group and the carbon-chlorine bonds. Van der Waals forces would also play a crucial role in the crystal packing. The planar phenyl ring might lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure. To obtain definitive crystallographic parameters, an experimental single-crystal XRD analysis would be required.
Table 3: General Crystallographic Investigation Parameters
| Parameter | Description |
|---|---|
| Technique | Single-Crystal X-ray Diffraction |
| Information Gained | Unit cell dimensions, space group, atomic coordinates, bond lengths, bond angles, intermolecular interactions |
Comprehensive Spectroscopic Data Interpretation and Correlation
A comprehensive understanding of a molecule's structure is achieved by correlating data from various spectroscopic techniques. For this compound, the information from mass spectrometry provides a foundational piece of this structural puzzle.
The molecular weight of approximately 235.07 g/mol , as determined by mass spectrometry, is in perfect agreement with the chemical formula C₉H₈Cl₂O₃. scbt.comhxchem.net The characteristic isotopic cluster observed in the mass spectrum, with peaks at M, M+2, and M+4, directly confirms the presence of two chlorine atoms within the molecule. This is a powerful diagnostic tool that corroborates the "dichloro" aspect of its name.
The fragmentation pattern observed in the mass spectrum further supports the proposed structure. The detection of fragments corresponding to the loss of the ethyl and carbonate moieties is consistent with the connectivity of an ethyl carbonate group attached to a 2,4-dichlorophenyl ring. For example, the presence of a significant peak corresponding to the 2,4-dichlorophenoxide ion would strongly indicate the cleavage of the ester linkage. Each piece of data from the mass spectrum acts as a verification step in confirming the molecule's structural identity. While other spectroscopic techniques like NMR and IR would provide complementary information on the hydrogen and carbon environments and the functional groups present, the mass spectrometry data alone offers a robust confirmation of the molecular weight and key structural features of this compound.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile |
| Carbon |
| Chlorine |
| Hydrogen |
Theoretical and Computational Chemistry Studies of 2,4 Dichlorophenyl Ethyl Carbonate
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A typical study would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to model the behavior of electrons and predict the molecule's chemical characteristics.
Molecular Geometry Optimization and Energetic Stability
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a minimum energy state. For 2,4-Dichlorophenyl ethyl carbonate, this would involve calculating the equilibrium bond lengths, bond angles, and dihedral angles. The resulting minimum energy value provides a measure of the molecule's thermodynamic stability. Without specific studies, a data table of these parameters cannot be constructed.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. A smaller gap suggests the molecule is more reactive. An analysis for this compound would map the distribution of these orbitals and calculate the energy gap, providing insights into its electrophilic and nucleophilic sites.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich regions (typically red, indicating negative potential and susceptibility to electrophilic attack) and electron-poor regions (typically blue, indicating positive potential and susceptibility to nucleophilic attack). For this compound, an MEP map would highlight the electronegative oxygen and chlorine atoms as sites of negative potential and hydrogen atoms as sites of positive potential.
Vibrational Frequency Calculations and Spectroscopic Prediction
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. This predicted spectrum can then be compared to experimental spectra to confirm the molecular structure and assign specific vibrational modes (e.g., C=O stretching, C-Cl stretching, aromatic ring vibrations) to the observed absorption bands.
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable single bonds, like the ethyl group in this compound, can exist in multiple spatial arrangements called conformers. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to map out the potential energy surface. This analysis identifies the lowest-energy conformers (the most stable forms) and the energy barriers to rotation between them, providing a deeper understanding of the molecule's flexibility and preferred shapes.
Molecular Dynamics Simulations for Dynamic Behavior
: Spectroscopic Parameter Prediction
A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the theoretical and computational analysis of this compound. At present, there are no publicly available research findings detailing the prediction of its spectroscopic parameters through computational methods.
While computational chemistry, particularly Density Functional Theory (DFT), is a powerful and widely used tool for predicting the spectroscopic properties of molecules, it appears that such studies have not been conducted or published for this compound. This includes the prediction of key parameters such as:
Vibrational Frequencies (Infrared Spectroscopy): Theoretical calculations can predict the frequencies at which different molecular bonds will vibrate, corresponding to the peaks observed in an experimental IR spectrum. This information is crucial for identifying functional groups and understanding the molecule's vibrational modes.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Computational models can estimate the chemical shifts of atomic nuclei (e.g., ¹H and ¹³C) within a molecule. These predictions are invaluable for interpreting experimental NMR spectra and confirming the chemical structure.
Electronic Absorption Spectra (UV-Vis Spectroscopy): Theoretical methods can also be employed to calculate the wavelengths at which a molecule absorbs ultraviolet or visible light, providing insights into its electronic transitions.
The absence of this data for this compound means that no detailed research findings or corresponding data tables for its predicted spectroscopic parameters can be provided at this time. Scientific inquiry into this specific compound using theoretical and computational approaches remains an open area for future research.
Analytical Methodologies for 2,4 Dichlorophenyl Ethyl Carbonate Detection and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical methods for 2,4-Dichlorophenyl ethyl carbonate, enabling its separation from other potentially interfering compounds present in a sample. The choice of chromatographic technique and detector is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.
Gas Chromatography (GC) with Electron Capture Detection (ECD)
Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and selective method for the analysis of electrophilic compounds, such as halogenated substances like this compound. scioninstruments.commeasurlabs.com The ECD is particularly well-suited for detecting compounds that can capture thermal electrons, a characteristic of molecules containing electronegative atoms like chlorine. scioninstruments.com
The principle of ECD involves a radioactive source, typically Nickel-63, which emits beta particles that ionize the carrier gas (usually nitrogen or argon), creating a steady stream of free electrons. scioninstruments.comchromatographyonline.com This generates a constant background current. When an electronegative analyte like this compound passes through the detector, it captures some of these electrons, causing a decrease in the current. scioninstruments.comchromatographyonline.com This drop in current is proportional to the concentration of the analyte. scioninstruments.com
GC-ECD is widely used in environmental analysis for detecting chlorinated pesticides and other halogenated compounds at trace levels, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. chromatographyonline.comscience.gov For the analysis of chlorinated acids, a common approach involves extraction from an acidified water sample, followed by derivatization to form methyl esters, which are then analyzed by GC-ECD. nih.gov
Table 1: GC-ECD Operating Parameters for Analysis of Related Chlorinated Compounds
| Parameter | Value | Reference |
| Column | Glass, 1.8 m x 2 mm (i.d.), packed with 10% OV-1 on 80/100 mesh Gas-Chrom Q | epa.gov |
| Injector Temperature | 210°C | epa.gov |
| Column Temperature | 130°C (for DCP), 180°C (for methyl 2,4-D) | epa.gov |
| Detector Temperature | 270°C | epa.gov |
| Carrier Gas | Helium at 30-35 mL/min | epa.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This technique provides not only quantitative data but also structural information, which is invaluable for definitive compound identification.
In GC-MS analysis, after the components of a sample are separated on the GC column, they enter the mass spectrometer, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). researchgate.net For this compound, this would result in a characteristic mass spectrum with a molecular ion peak and specific fragmentation patterns that serve as a chemical fingerprint. For instance, the analysis of the related compound 2,4-dichlorophenol (B122985) shows a molecular ion peak at m/z 162. researchgate.net
GC-MS is a robust and reliable method for the analysis of various environmental contaminants. For example, a method for determining 2,4-dichloroanisole (B165449) (a related compound) in water utilizes a Durabond-5MS capillary column with helium as the carrier gas and electron impact ionization. epa.gov The instrument monitors specific ions for quantification and confirmation, enhancing the method's specificity. epa.gov
Table 2: GC-MS Parameters for Analysis of a Related Compound (2,4-Dichloroanisole)
| Parameter | Value | Reference |
| Instrument | Agilent Model 6890A GC with 5973N MS | epa.gov |
| Column | Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | epa.gov |
| Carrier Gas | Helium | epa.gov |
| Oven Program | 80°C (1.2 min), then to 320°C at 20°C/min, hold for 2.0 min | epa.gov |
| Injection Mode | Splitless | epa.gov |
| Ionization Mode | Electron Impact | epa.gov |
| Monitored Ions (m/z) | 176 (quantification), 178, 161 (confirmation) | epa.gov |
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a versatile technique for the analysis of a wide range of organic compounds, including those that are non-volatile or thermally labile and thus not suitable for GC. nih.govresearchgate.net
In this method, the sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on a chromatographic column, typically a C18 column, based on their differential partitioning between the mobile phase and the stationary phase. nih.govdeswater.com As the separated components elute from the column, they pass through a UV detector. Compounds that absorb UV light, such as those with aromatic rings like this compound, will generate a signal at a specific wavelength. deswater.com For the related compound 2,4-D, the maximum absorption wavelength (λmax) is often around 230 nm or 283 nm. nih.govdeswater.com
While HPLC-UV is a robust and widely used technique, its sensitivity can sometimes be a limitation for trace environmental analysis without a pre-concentration step. deswater.com
Table 3: HPLC-UV Conditions for Analysis of Related Compounds
| Parameter | Value | Reference |
| Column | XDB-C18 | nih.gov |
| Mobile Phase | Acetonitrile and 0.02 M ammonium (B1175870) acetate (B1210297) (with 0.1% formic acid) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection Wavelength | 230 nm | nih.gov |
HPLC-Electrochemical Detection (ED) Principles and Applications
High-performance liquid chromatography with electrochemical detection (HPLC-ED) is an extremely sensitive and selective technique for electroactive compounds, which are molecules that can be oxidized or reduced. antecscientific.commdpi.com This method offers a significant advantage in terms of sensitivity over UV detection for suitable analytes, with a linear dynamic range that can span over seven orders of magnitude. antecscientific.com
The principle of electrochemical detection involves passing the eluent from the HPLC column through a flow cell containing a working electrode held at a specific potential. antecscientific.com When an electroactive analyte comes into contact with the electrode surface, an electrochemical reaction (oxidation or reduction) occurs, resulting in the transfer of electrons and the generation of a current. antecscientific.com This current is directly proportional to the concentration of the analyte. antecscientific.com
HPLC-ED is applicable to a wide range of compounds, including phenols, which share a structural similarity with the dichlorophenyl moiety of the target compound. antecscientific.com The selectivity of the method can be tuned by adjusting the potential of the working electrode. mdpi.com For complex samples, coulometric array detection, which uses multiple electrodes set at different potentials, can provide even greater selectivity and information. mdpi.com
Sample Preparation and Extraction Protocols
Effective sample preparation is a critical step in the analytical workflow, aimed at isolating and concentrating the analyte of interest from the sample matrix and removing interfering substances. For this compound, liquid-liquid extraction is a commonly employed strategy.
Liquid-Liquid Extraction (LLE) Strategies
Liquid-liquid extraction (LLE) is a classic and widely used sample preparation technique based on the principle of partitioning a solute between two immiscible liquid phases. research-solution.com In the context of analyzing this compound from aqueous samples, an organic solvent that is immiscible with water is used to extract the compound from the aqueous phase.
The efficiency of LLE depends on several factors, including the choice of extraction solvent, the pH of the aqueous sample, and the solvent-to-sample volume ratio. For the extraction of chlorinated acids from water, the sample is typically acidified to a pH of less than 2 to ensure the analytes are in their non-ionized form, which is more readily extracted into an organic solvent like ethyl ether or diethyl ether. nih.govepa.gov
A typical LLE procedure involves vigorously mixing the sample with the extraction solvent, allowing the layers to separate, and then collecting the organic layer containing the analyte. epa.gov This process may be repeated multiple times to improve extraction efficiency. The collected organic extracts are then often combined, dried, and concentrated before analysis. epa.gov For some applications, a salting-out agent like sodium chloride is added to the aqueous phase to decrease the solubility of the analyte and enhance its partitioning into the organic solvent. deswater.com
Solid-Phase Extraction (SPE) Techniques
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for the isolation and preconcentration of analytes from complex samples. While specific SPE protocols for this compound are not extensively detailed in the available literature, methodologies for structurally similar compounds, such as chlorophenols and phenoxyacetic acid herbicides, provide a foundational understanding of potential approaches.
For related compounds like 2,4-dichlorophenol (2,4-DCP), a precursor to many herbicides, SPE methods have been developed and can be indicative of the types of sorbents and solvents that might be effective for this compound. For instance, Oasis MCX SPE cartridges, which are mixed-mode cation-exchange sorbents, have been used for the extraction of 2,4-D and its metabolite 2,4-DCP from water samples. epa.gov The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest with an appropriate solvent. epa.gov
Magnetic solid-phase extraction (MSPE) using magnetic graphene nanocomposites has also been shown to be effective for the extraction of 2,4-dichlorophenol from aqueous solutions. researchgate.net This technique offers the advantage of easy separation of the sorbent from the sample matrix using an external magnetic field. mdpi.com
The selection of the SPE sorbent is critical and depends on the polarity and chemical properties of the analyte. For a compound like this compound, which possesses both polar (carbonate group) and non-polar (dichlorophenyl ring) characteristics, various sorbents could be explored.
Table 1: Potential SPE Sorbents and Solvents for this compound Analysis (Based on Analogs)
| Sorbent Type | Elution Solvent(s) | Target Analyte (Analog) | Reference |
| Oasis MCX | Acetonitrile:Methanol (80:20, v:v) with 0.1% acetic acid | 2,4-D, 2,4-DCP | epa.gov |
| Magnetic Graphene Nanocomposite | Not Specified | 2,4-Dichlorophenol | researchgate.net |
| Octadecylsilane (C18) | Ethyl acetate | Various organic compounds | gla.ac.uk |
| Florisil | Diethyl ether-hexane | Methylated 2,4-D | epa.gov |
Derivatization Procedures for Enhanced Detectability
Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic behavior or detectability by a specific instrument, such as a gas chromatograph with an electron capture detector (GC-ECD). While direct derivatization procedures for this compound are not prominently documented, the techniques applied to its potential precursor, 2,4-dichlorophenol, and related acidic herbicides are relevant.
A common derivatization strategy for acidic compounds like 2,4-D is esterification to form more volatile and less polar derivatives suitable for GC analysis. For example, diazomethane (B1218177) has been traditionally used to form methyl esters, though due to its toxicity and explosive nature, safer alternatives are preferred. nih.gov One such alternative is the use of boron trichloride (B1173362) in 2-chloroethanol (B45725) to produce 2-chloroethyl esters, which can offer a better signal-to-noise ratio in GC-ECD analysis compared to methyl esters. nih.gov Another approach involves butyl esterification using boron trifluoride diethyl ether complex in n-butanol. mhlw.go.jp
Given that this compound is already an ester, derivatization might not always be necessary, especially if sensitive techniques like mass spectrometry are used for detection. However, if enhanced volatility or specific detector response is required, derivatization of any potential hydrolysis products (e.g., 2,4-dichlorophenol) could be a crucial step in the analytical workflow.
Table 2: Potential Derivatization Reagents for Analogs of this compound
| Derivatization Reagent | Resulting Derivative | Target Analyte (Analog) | Analytical Technique | Reference |
| Diazomethane | Methyl ester | 2,4-D | GC-ECD | nih.gov |
| Boron trichloride / 2-chloroethanol | 2-chloroethyl ester | 2,4-D | GC-ECD | nih.gov |
| Boron trifluoride diethyl ether complex / n-butanol | Butyl ester | 2,4-D, 2,4-DB, cloprop | GC-ECD, GC-MS | mhlw.go.jp |
Method Validation for Sensitivity, Specificity, and Reproducibility
The validation of an analytical method is essential to ensure that it is reliable, accurate, and fit for its intended purpose. Key validation parameters include sensitivity, specificity, and reproducibility. For the analysis of this compound, these parameters would need to be rigorously evaluated.
Sensitivity is typically assessed by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For related compounds, LODs and LOQs in the low microgram per liter (µg/L) or part-per-million (ppm) range have been achieved. For instance, a method for 2,4-D in water reported an LOD of 0.004 µg/L and an LOQ of 0.01 µg/L using HPLC with UV detection after salting-out assisted liquid-liquid extraction. deswater.com Another method for 2,4-D and its metabolites in drinking water using LC/MS/MS reported an LOQ of 0.10 µg/L. epa.gov
Specificity refers to the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. This is often demonstrated by analyzing blank samples and spiked samples to ensure that there are no interfering peaks at the retention time of the analyte. The use of mass spectrometry (MS) as a detector, particularly in tandem with chromatography (GC-MS or LC-MS/MS), provides a high degree of specificity through the monitoring of specific parent and daughter ion transitions. epa.gov
Reproducibility is the measure of the consistency of results obtained from the analysis of identical samples under different conditions (e.g., different analysts, different instruments, or on different days). It is often expressed as the relative standard deviation (RSD). For analytical methods of related compounds, recovery percentages for spiked samples are typically expected to be within a certain range (e.g., 80-120%) with RSD values below 15-20%. For example, a study on 2,4-D analysis in fresh produce reported recoveries of 91% and 92% for two different derivatization methods. nih.gov Another study on 2,4-D in water samples showed recovery percentages between 98.2% and 104% with RSDs ranging from 0.19% to 6.72%. deswater.com
Table 3: Method Validation Parameters from Studies on Analogous Compounds
| Analyte | Matrix | Method | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| 2,4-D | Water | HPLC-UV | 0.004 µg/L | 0.01 µg/L | 98.2 - 104 | 0.19 - 6.72 | deswater.com |
| 2,4-D, 2,4-DCP | Drinking Water | LC/MS/MS | - | 0.10 µg/L | - | - | epa.gov |
| 2,4-D | Fresh Produce | GC-ECD | - | 0.1 ppm (fortification level) | 91 - 92 | - | nih.gov |
| 2,4-D | Soil, Water | HPLC | 0.45 µg/mL | 2 µg/mL | 80 - 100 | - | researchgate.net |
A comprehensive search for scientific data on the environmental fate and degradation pathways of the chemical compound this compound has yielded no specific results. Detailed information regarding its abiotic and biotic degradation, as requested, is not available in the public domain.
While extensive research exists for the structurally related and widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), and its primary degradation product, 2,4-Dichlorophenol, this information cannot be extrapolated to accurately describe the environmental behavior of this compound. The presence of the ethyl carbonate group is expected to significantly influence its chemical and biological breakdown processes, making direct comparisons unreliable.
The specific data required to populate the requested article outline, including photodegradation kinetics, hydrolytic degradation under various conditions, susceptibility to advanced oxidation processes, microbial degradation pathways, and the identity of biodegradation metabolites for this compound, could not be located in peer-reviewed scientific journals, environmental databases, or other scholarly sources.
Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided detailed outline for this compound.
Environmental Fate and Degradation Pathways of 2,4 Dichlorophenyl Ethyl Carbonate
Applications of 2,4 Dichlorophenyl Ethyl Carbonate in Advanced Chemical Synthesis
Utilization as a Synthetic Intermediate in Organic Synthesis
As a synthetic intermediate, 2,4-Dichlorophenyl ethyl carbonate offers a reactive site at the carbonyl carbon of the carbonate moiety. This functionality allows it to act as an acylating agent, particularly in reactions involving nucleophiles. While specific research detailing the use of this compound is not extensively documented, the reactivity of analogous aryl ethyl carbonates suggests its potential in various synthetic transformations.
One promising area of application is in N-acylation reactions. For instance, in palladium-catalyzed reactions involving N-heterocyclic carbene (NHC) ligands, aryl esters have been shown to be effective acylating agents for sulfoximines. It is plausible that this compound could similarly participate in such cross-coupling reactions, transferring the ethoxycarbonyl group to a nitrogen-containing substrate. This would provide a pathway to novel carbamate-containing molecules, which are significant in medicinal chemistry and materials science.
Furthermore, the dichlorophenyl group can act as a leaving group in certain nucleophilic aromatic substitution reactions, although this is generally less favorable than reactions at the carbonate group. The presence of two chlorine atoms on the phenyl ring, however, activates the ring towards nucleophilic attack under specific conditions, potentially leading to the synthesis of various substituted aromatic compounds.
Precursor in the Development of Functional Materials and Polymers
The synthesis of polycarbonates and other polymers can potentially utilize this compound as a monomer or a chain-extender. The field of polymer chemistry has seen extensive use of various carbonate compounds, including cyclic carbonates and simple dialkyl or diaryl carbonates, in the production of a wide range of polymeric materials. rsc.org
Aliphatic polycarbonates, known for their biocompatibility and biodegradability, are often synthesized through the ring-opening polymerization of cyclic carbonates. rsc.org However, polycondensation reactions involving linear carbonates and diols also represent a valid synthetic route. acs.org In this context, this compound could theoretically be used in transesterification reactions with diols to form polycarbonate chains. The reaction would proceed with the elimination of 2,4-dichlorophenol (B122985), which is a good leaving group. The properties of the resulting polymer would be influenced by the structure of the diol co-monomer.
Moreover, the dichlorophenyl moiety could be intentionally incorporated into the polymer backbone to impart specific properties such as flame retardancy or altered refractive index. Research into functional polycarbonates has explored the incorporation of various functional groups to tailor the material's properties for specific applications, including biomedical devices and advanced coatings. epo.org
Exploration of Catalytic Properties and Applications in Organic Reactions
While this compound is more commonly viewed as a reactant or intermediate, the catalytic potential of substituted phenyl carbonates in certain reactions is an area of interest. For example, in the synthesis of diphenyl carbonate through the transesterification of dimethyl carbonate with phenol, various metal-based catalysts are employed. mdpi.com The study of how different substituents on the phenyl ring of a carbonate might influence the catalytic cycle could reveal interesting structure-activity relationships.
Although no direct catalytic applications of this compound have been reported in the searched literature, its structural features could be relevant in catalyst design. The electron-withdrawing nature of the chlorine atoms could influence the electrophilicity of the carbonate's carbonyl carbon, potentially modulating its reactivity in catalytic cycles. For instance, in reactions where the carbonate itself might act as a ligand or part of a catalytic complex, the electronic properties of the dichlorophenyl group could play a significant role. wikipedia.org
Role in the Synthesis of Structurally Complex Dichlorophenyl Derivatives
The 2,4-dichlorophenyl structural motif is present in a variety of biologically active molecules, including pesticides and pharmaceuticals. nii.ac.jpacs.org Therefore, this compound serves as a potential starting material for the synthesis of more complex molecules containing this key fragment.
The carbonate group can be transformed into other functional groups through various chemical reactions. For example, hydrolysis of the carbonate would yield 2,4-dichlorophenol, a common precursor in the synthesis of herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid). acs.org Furthermore, the reaction of this compound with amines would lead to the formation of N-substituted carbamates, which are a class of compounds with a wide range of biological activities.
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. researchgate.net While direct examples of using this compound for heterocycle synthesis are scarce in the available literature, its potential as a building block is evident. For instance, it could be envisioned as a precursor in multi-component reactions or in cyclization reactions where the carbonate moiety is either incorporated into the final ring system or acts as a leaving group to facilitate ring closure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-dichlorophenyl ethyl carbonate, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves transesterification or carbonate esterification. For example, analogous carbonate esters are synthesized via reactions between chloroformate derivatives and alcohols under anhydrous conditions . Catalysts like CeO₂ (used in dimethyl carbonate synthesis from CO₂ and methanol) can enhance reaction efficiency by lowering activation barriers . Key factors include solvent choice (e.g., dichloromethane for solubility), temperature control (50–80°C to avoid decomposition), and stoichiometric ratios to minimize byproducts like diaryl carbonates .
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structure and purity of this compound?
- Methodological Answer :
- FT-IR : Look for characteristic C=O stretching vibrations (~1750–1780 cm⁻¹) and C-O-C asymmetric stretches (~1250 cm⁻¹) to confirm the carbonate group. Aromatic C-Cl stretches appear near 600–800 cm⁻¹ .
- ¹H/¹³C NMR : Ethyl groups show triplet (δ ~1.3 ppm) and quartet (δ ~4.2 ppm) signals. Aromatic protons from the 2,4-dichlorophenyl group split into distinct doublets (δ ~7.2–7.8 ppm) due to para- and ortho-chloro substituents .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (C₉H₇Cl₂O₃: ~258.05 g/mol), with fragmentation patterns matching chloro and ethyl losses .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Stability is influenced by moisture, light, and temperature. Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carbonate ester. UV light exposure risks photodegradation; amber glass vials are recommended . Purity checks via HPLC (C18 column, acetonitrile/water mobile phase) should precede long-term storage.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and optimize synthesis pathways?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to identify favorable pathways. For example, modeling the nucleophilic attack of ethanol on 2,4-dichlorophenyl chloroformate reveals steric hindrance from ortho-chloro substituents, guiding solvent selection (e.g., THF for better solvation) . Molecular dynamics simulations assess solvent effects on reaction kinetics, aiding in catalyst design (e.g., Lewis acids to stabilize intermediates) .
Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?
- Methodological Answer : Discrepancies in FT-IR or NMR data often arise from solvent effects or conformational isomers. For instance, DFT-predicted IR bands may shift if calculations omit solvent polarity. Compare experimental data (e.g., in CCl₄ ) with solvent-inclusive simulations. For NMR, use 2D techniques (COSY, HSQC) to assign overlapping signals and validate computational models .
Q. Which catalytic systems enhance carbonate ester formation in green chemistry approaches?
- Methodological Answer : Heterogeneous catalysts like CeO₂ nanoparticles promote CO₂ insertion into alcohols, a sustainable alternative to toxic phosgene . Enzymatic catalysis (e.g., lipases in ionic liquids) achieves high enantioselectivity for chiral analogs. Recent studies show Zr-based metal-organic frameworks (MOFs) improve yield (>85%) via substrate pre-organization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
